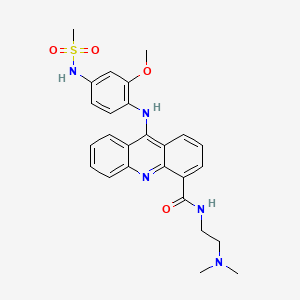
sn16713
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
sn16713 is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potential therapeutic properties, particularly in the treatment of diseases mediated by mutated forms of the epidermal growth factor receptor (EGFR), such as various types of cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sn16713 involves multiple steps, starting with the preparation of the acridine core. The key steps include:
Formation of the Acridine Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the dimethylaminoethyl group and the methoxy-4-((methylsulfonyl)amino)phenyl group through nucleophilic substitution reactions.
Coupling Reactions: Coupling of the substituted acridine with the carboxamide group under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Use of batch reactors for precise control over reaction conditions.
Purification: Multi-step purification processes, including crystallization and chromatography, to isolate the desired product.
Quality Control: Rigorous quality control measures to ensure the consistency and efficacy of the final product.
化学反応の分析
Types of Reactions
sn16713 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in medicinal chemistry for drug development .
科学的研究の応用
Medicinal Chemistry
SN16713 has shown promise as an anti-cancer agent , particularly against tumors expressing mutated forms of the epidermal growth factor receptor (EGFR). Its mechanism involves binding to these mutated receptors, inhibiting their activity and disrupting downstream signaling pathways crucial for tumor growth.
Case Studies
- Targeting EGFR Mutations : Research indicates that this compound effectively inhibits cell proliferation in cancer cell lines harboring EGFR mutations. In vitro studies demonstrated significant cytotoxicity against these cells compared to non-mutated counterparts .
Molecular Biology
The compound has been studied for its ability to intercalate DNA, making it useful in understanding DNA-protein interactions. Its binding affinity to nucleic acids positions it as a potential tool in gene therapy and molecular diagnostics.
Research Findings
- Binding Studies : Experiments using fluorescence spectroscopy have shown that this compound binds to DNA with high affinity, suggesting its potential use in targeted gene delivery systems .
Chemical Biology
This compound serves as a precursor in the synthesis of other complex organic molecules, facilitating research into new therapeutic agents. Its unique structural features allow for modifications that can enhance biological activity.
Application Examples
- Development of Derivatives : Researchers have synthesized various derivatives of this compound to explore their pharmacological properties, leading to the discovery of compounds with improved efficacy against specific cancer types.
作用機序
The mechanism of action of sn16713 involves its interaction with the epidermal growth factor receptor (EGFR). The compound binds to the mutated forms of EGFR, inhibiting its activity and thereby preventing the proliferation of cancer cells. This inhibition occurs through the disruption of downstream signaling pathways that are essential for cell growth and survival .
類似化合物との比較
Similar Compounds
Gefitinib: Another EGFR inhibitor used in cancer treatment.
Erlotinib: Similar in structure and function, used for non-small cell lung cancer.
Afatinib: An irreversible EGFR inhibitor with broader activity against multiple EGFR mutations.
Uniqueness
sn16713 is unique due to its specific structural features that allow for high affinity binding to mutated EGFR. Its methoxy and methylsulfonyl groups contribute to its selectivity and potency, making it a promising candidate for targeted cancer therapy .
特性
CAS番号 |
88476-68-0 |
|---|---|
分子式 |
C26H29N5O4S |
分子量 |
507.6 g/mol |
IUPAC名 |
N-[2-(dimethylamino)ethyl]-9-[4-(methanesulfonamido)-2-methoxyanilino]acridine-4-carboxamide |
InChI |
InChI=1S/C26H29N5O4S/c1-31(2)15-14-27-26(32)20-10-7-9-19-24(18-8-5-6-11-21(18)28-25(19)20)29-22-13-12-17(16-23(22)35-3)30-36(4,33)34/h5-13,16,30H,14-15H2,1-4H3,(H,27,32)(H,28,29) |
InChIキー |
PCDQLFWIZFQMAV-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC |
正規SMILES |
CN(C)CCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC |
Key on ui other cas no. |
88476-68-0 |
同義語 |
N-(2-dimethylaminoethyl)-9-[4-(methanesulfonamido)-2-methoxyanilino]acridine-4-carboxamide; SN-16713 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















